3-methyl-2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-OXO-N-(2-OXOTHIOLAN-3-YL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-5-SULFONAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-OXO-N-(2-OXOTHIOLAN-3-YL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-METHYL-2-OXO-N-(2-OXOTHIOLAN-3-YL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-2-OXO-N-(2-OXOTHIOLAN-3-YL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1,3-BENZOXAZOLE-5-SULFONAMIDE: Lacks the thiolane ring, making it less complex.
3-METHYL-2-OXO-1,3-BENZOXAZOLE-5-SULFONAMIDE: Similar structure but without the thiolane ring.
2-OXO-N-(2-OXOTHIOLAN-3-YL)-1,3-BENZOXAZOLE-5-SULFONAMIDE: Lacks the methyl group on the benzoxazole ring.
Uniqueness
3-METHYL-2-OXO-N-(2-OXOTHIOLAN-3-YL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-5-SULFONAMIDE is unique due to the presence of both the thiolane ring and the sulfonamide group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H12N2O5S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-2-oxo-N-(2-oxothiolan-3-yl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C12H12N2O5S2/c1-14-9-6-7(2-3-10(9)19-12(14)16)21(17,18)13-8-4-5-20-11(8)15/h2-3,6,8,13H,4-5H2,1H3 |
InChI Key |
SAVWXRSATFQTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCSC3=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.